2-(3,5-Difluorobenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

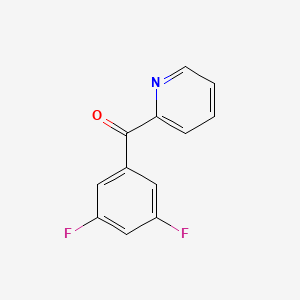

2-(3,5-Difluorobenzoyl)pyridine is a heterocyclic organic compound with the molecular formula C12H7F2NO. It has a molecular weight of 219.19 . The IUPAC name for this compound is (3,5-difluorophenyl)(2-pyridinyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorobenzoyl)pyridine consists of a pyridine ring attached to a 3,5-difluorobenzoyl group . The InChI key for this compound is OBWKIDDQSCZLQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(3,5-Difluorobenzoyl)pyridine has a molecular weight of 219.19 and a density of 1.295g/cm³ . It has a boiling point of 333.2ºC at 760 mmHg . The compound is also characterized by its InChI key OBWKIDDQSCZLQT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Carbene-Pyridine Ylide Observations

Matrix IR spectroscopy has facilitated the direct observation of a carbene-pyridine ylide. This was accomplished through the photolysis of 2-(2-diazoacetyl)pyridine, which yields 2-pyridylketene. Further photolysis converts this to various ketenes, showcasing a significant application in the study of carbene chemistry and pyridine derivatives (Kuhn et al., 2000).

Multidentate N-Heterocyclic Biscarbene Complexes

Research has led to the development of multidentate N-heterocyclic biscarbene compounds, such as 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene). Its interaction with silver(I) triflate to yield complex derivatives exemplifies its potential in coordination chemistry and organometallic studies (Caballero et al., 2001).

Copper(I) Imidazol-2-ylidene Complexes

The synthesis and structural characterization of copper(I) imidazol-2-ylidene complexes, using pyridine N-functionalized carbene ligands, have been significant. These complexes have applications in studying coordination environments and molecular interactions in organometallic chemistry (Tulloch et al., 2001).

Structural Diversity in Cd(II) and Zn(II) Complexes

The structural diversity in Cd(II) and Zn(II) complexes, derived from 3,5-dinitrobenzoic acid and pyridine, has been extensively studied. This research contributes to understanding coordination environments and non-covalent interactions in metal complexes, with applications in inorganic and coordination chemistry (Roy et al., 2016).

Trifluoroacetylation of Arenes

The use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions is an important application in organic synthesis. This process has been used to produce trifluoromethyl aryl ketones, demonstrating its utility in synthetic chemistry (Keumi et al., 1990).

DNA Binding Agents

The study of symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles has led to insights into DNA binding characteristics. This research is pivotal in understanding molecular recognition processes and has applications in biochemistry and molecular biology (Chaudhuri et al., 2007).

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWKIDDQSCZLQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642020 |

Source

|

| Record name | (3,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-30-8 |

Source

|

| Record name | (3,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

methanone](/img/structure/B1324109.png)